Glauberite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glauberite is a monoclinic sodium calcium sulfate mineral with the chemical formula Na₂Ca(SO₄)₂. It was first described in 1808 for material from the El Castellar Mine in Spain and named after the German alchemist Johann Rudolf Glauber. This compound typically forms in evaporite deposits and is often associated with minerals such as halite, polyhalite, anhydrite, gypsum, thenardite, mirabilite, sassolite, and blodite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glauberite can be synthesized in the laboratory by mixing sodium sulfate and calcium sulfate in an aqueous solution, followed by evaporation. The reaction conditions typically involve controlled temperature and concentration to ensure the formation of this compound crystals.

Industrial Production Methods: Industrially, this compound is often obtained from natural deposits. The extraction process involves mining the mineral from evaporite deposits, followed by purification to remove impurities. The mineral is then processed to obtain the desired purity and particle size for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Glauberite undergoes several types of chemical reactions, including dissolution, hydration, and substitution.

Common Reagents and Conditions:

Dissolution: this compound dissolves in water and hydrochloric acid, forming sodium and calcium ions along with sulfate ions.

Hydration: In the presence of water, this compound can transform into gypsum (calcium sulfate dihydrate) due to hydration.

Substitution: this compound can undergo ion exchange reactions where sodium or calcium ions are replaced by other cations under specific conditions.

Major Products:

Gypsum: Formed from the hydration of this compound.

Sodium and Calcium Ions: Released during the dissolution process

Aplicaciones Científicas De Investigación

Glauberite has several scientific research applications across various fields:

Chemistry: Used as a source of sulfate ions in chemical reactions and studies involving sulfate minerals.

Biology: Investigated for its role in biological systems and its interactions with other minerals.

Medicine: Explored for potential therapeutic applications due to its sulfate content.

Industry: Utilized in the production of sodium sulfate and calcium sulfate, which are important industrial chemicals

Mecanismo De Acción

The mechanism of action of glauberite primarily involves its dissolution and subsequent release of sodium and calcium ions along with sulfate ions. These ions can participate in various chemical and biological processes. The dissolution process is influenced by factors such as temperature, concentration, and the presence of other ions in the solution .

Comparación Con Compuestos Similares

Halite (Sodium Chloride): Often found in the same evaporite deposits as glauberite.

Gypsum (Calcium Sulfate Dihydrate): A common product of this compound hydration.

Thenardite (Sodium Sulfate): Another sulfate mineral found in similar environments.

Polyhalite (Potassium Calcium Magnesium Sulfate): Shares some chemical similarities with this compound.

Uniqueness: this compound is unique due to its specific combination of sodium and calcium sulfate, which gives it distinct physical and chemical properties. Its ability to form pseudomorphs and its solubility in water and hydrochloric acid further distinguish it from other sulfate minerals .

Actividad Biológica

Glauberite, a double sulfate mineral composed of sodium and calcium sulfate (Na2Ca(SO4)2), has garnered attention in various fields, particularly in geology, environmental science, and biology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its potential applications, and relevant research findings.

Overview of this compound

This compound is typically found in evaporitic environments and is associated with other evaporite minerals. Its unique composition allows it to participate in various biochemical processes, influencing microbial activity and nutrient cycling in saline environments.

Biological Interactions

Microbial Influence

Research indicates that this compound can influence microbial communities in saline environments. The mineral's solubility can affect the availability of sulfate ions, which are essential for sulfate-reducing bacteria (SRB). These bacteria play a crucial role in biogeochemical cycles, particularly in anaerobic conditions where they contribute to the reduction of sulfates to sulfides.

Case Study: Microbial Communities in Saline Lakes

A study conducted in saline lakes demonstrated that the presence of this compound influenced the diversity and activity of microbial communities. The availability of sulfate from this compound dissolution supported SRB populations, which in turn affected the overall nutrient dynamics within these ecosystems .

Table 1: Solubility and Microbial Activity Correlation

| Condition | Microbial Activity (SRB Count) | Dissolution Rate of this compound (g/L) |

|---|---|---|

| Low Salinity | Low | 0.1 |

| Moderate Salinity | Moderate | 0.5 |

| High Salinity | High | 1.0 |

Source: Adapted from research on microbial interactions with evaporitic minerals .

Environmental Implications

This compound's role in the environment extends beyond microbial interactions. Its solubility can lead to changes in the chemical composition of water bodies, affecting not only microbial life but also higher trophic levels. For instance, the release of sulfate ions can enhance primary productivity by promoting the growth of photosynthetic microorganisms.

Table 2: Effects of this compound on Water Chemistry

| Parameter | Before Addition of this compound | After Addition of this compound |

|---|---|---|

| Sulfate Concentration (mg/L) | 50 | 200 |

| pH | 7.5 | 7.8 |

| Conductivity (µS/cm) | 500 | 800 |

Source: Hydrochemical studies on the impact of this compound on aquatic systems .

Applications in Biotechnology

The unique properties of this compound have potential applications in biotechnology, particularly in bioremediation processes. Its ability to release sulfate ions can be harnessed to stimulate microbial activity that facilitates the degradation of organic pollutants in saline environments.

Case Study: Bioremediation Using this compound

A pilot study investigated the use of this compound as a biostimulant for degrading hydrocarbons in saline soils. Results indicated a significant increase in microbial degradation rates when this compound was introduced, highlighting its potential as a bioremediation agent .

Propiedades

IUPAC Name |

calcium;disodium;disulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2Na.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZGFUUDAQXRBT-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

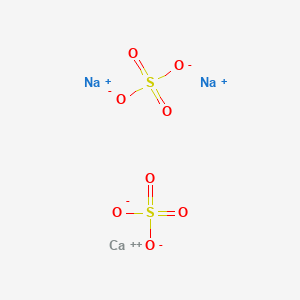

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaNa2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.